molecular formula C13H24N2O2 B11869348 Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate

Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate

Cat. No.: B11869348
M. Wt: 240.34 g/mol
InChI Key: IQEURQAFZJIDRX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-(cyclopentylamino)azetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)14-10-6-4-5-7-10/h10-11,14H,4-9H2,1-3H3

InChI Key

IQEURQAFZJIDRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CCCC2

Origin of Product

United States

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